molecular formula C17H12 B1294222 2-Methylpyrene CAS No. 3442-78-2

2-Methylpyrene

Cat. No. B1294222
CAS RN: 3442-78-2
M. Wt: 216.28 g/mol
InChI Key: VIRFPLJXRDHVEI-UHFFFAOYSA-N
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Description

2-Methylpyrene is a polycyclic aromatic hydrocarbon with a methyl group attached to the pyrene molecule. Pyrene itself is a well-known compound consisting of four fused benzene rings, resulting in a flat aromatic system. The addition of a methyl group to this system can influence its physical, chemical, and electronic properties, making 2-methylpyrene an interesting subject for various chemical studies.

Synthesis Analysis

The synthesis of derivatives of pyrene, such as 2-methylpyrene, often involves complex organic reactions. For example, the synthesis of related compounds has been demonstrated through polymerization processes, as seen in the synthesis of 1,2-poly(3-methyl-1,3-pentadiene) using a catalyst system, which resulted in a highly stereoregular polymer . Additionally, the synthesis of 2-methylpyrazine, although not the same as 2-methylpyrene, provides insight into the types of catalytic reactions that might be used for synthesizing methylated aromatic compounds .

Molecular Structure Analysis

The molecular structure of pyrene derivatives can be determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of a related compound, 2-methylpyridine, was elucidated by X-ray diffraction at low temperatures, revealing almost Cs symmetry with all atoms in a plane except two hydrogen atoms of the CH3 group . This type of analysis is crucial for understanding the molecular geometry and electronic distribution in 2-methylpyrene.

Chemical Reactions Analysis

2-Methylpyrene can participate in various chemical reactions due to its aromatic nature and the presence of a methyl group. For example, the valence isomerization of a related compound, 2,7-dihydro-2,2,7,7-tetramethylpyrene, involves biradical intermediates and can be studied using spectroscopic techniques . Additionally, the reactivity of pyrene derivatives can be explored through their interactions with metals, as seen in the synthesis of a silver(I) coordination polymer with 1-methylpyrene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylpyrene are influenced by its molecular structure. For example, the crystalline structure of polymers derived from methylated monomers can provide insights into the crystallizability and stereoregularity of such compounds . The solvent properties of related molecules, such as 2-methyltetrahydrofuran, demonstrate the potential for methylated cyclic compounds to be used in various organic synthesis applications due to their stability and miscibility characteristics .

Scientific Research Applications

Metabolic Activation and Detoxification

  • Metabolism and Excretion : 1-Methylpyrene, a compound similar to 2-Methylpyrene, undergoes metabolic activation and detoxification. In a study, rats were administered 1-hydroxymethylpyrene (1-HMP), a metabolite of 1-Methylpyrene, leading to the identification of several major urinary and fecal metabolites, which included 1-pyrene carboxylic acid and its derivatives. This study aids in understanding the metabolic pathways of such compounds (Bendadani et al., 2016).

Environmental Impact and Transformation

  • Transformation in Marine Environment : Research on the transformation of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs), like 1-methylpyrene, by benthic invertebrates, showed rapid and efficient transformation in marine environments. This suggests high exposure of water-living organisms to metabolites of such PAHs, which is crucial for environmental risk assessments (Malmquist et al., 2013).

Carcinogenic Potential and DNA Adduct Formation

  • Carcinogenic Activation : A study demonstrated that 1-methylpyrene, a compound structurally related to 2-Methylpyrene, forms DNA adducts in mice and rat tissues. This was observed after metabolic activation through hydroxylation and sulfation, corroborating the hypothesis that its metabolite, 1-sulphooxymethylpyrene (1-SMP), is a crucial component in the compound's carcinogenic potential (Bendadani et al., 2013).

Genotoxicity and Cellular Impact

  • Genotoxicity and Chromosome Damage : Another study on 1-Methylpyrene showed its ability to induce chromosome loss and damage to the mitotic apparatus in mammalian cells. This was dependent on metabolic activation by endogenous enzymes, highlighting the potential genotoxic impact of similar compounds like 2-Methylpyrene (Li et al., 2020).

properties

IUPAC Name

2-methylpyrene
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InChI

InChI=1S/C17H12/c1-11-9-14-7-5-12-3-2-4-13-6-8-15(10-11)17(14)16(12)13/h2-10H,1H3
Source PubChem
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InChI Key

VIRFPLJXRDHVEI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
Source PubChem
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Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID4063030
Record name 2-Methylpyrene
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Molecular Weight

216.28 g/mol
Source PubChem
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Boiling Point

409.8 °C
Record name 2-Methylpyrene
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Solubility

In water, 0.10 mg/L at 25 °C (estimated)
Record name 2-Methylpyrene
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Density

1.213 g/cu cm
Record name 2-Methylpyrene
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Vapor Pressure

0.00000175 [mmHg]
Record name 2-Methylpyrene
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Product Name

2-Methylpyrene

Color/Form

Flakes from ethanol

CAS RN

3442-78-2
Record name 2-Methylpyrene
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Record name 2-METHYLPYRENE
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Melting Point

143 °C
Record name 2-Methylpyrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
460
Citations
R Fang, M Li, TG Wang, L Zhang, S Shi - Organic Geochemistry, 2015 - Elsevier
… Apparently, the increase of 2-/1-methylpyrene results from the rapid increase in the concentration of the more stable 2-methylpyrene isomer rather than the decrease of the unstable 1-…
Number of citations: 32 www.sciencedirect.com
SA Tucker, WE Acree Jr, JC Fetzer… - Polycyclic Aromatic …, 1992 - Taylor & Francis
… Fluorescence emission behavior is reported for I-methylpyrene, 2-methylpyrene, 4-methylpyrene, 1,S-dimethylpyrene, I-butylpyrene, I-decylpyrene, Cmethylchrysene, 5-methylchrysene, …
Number of citations: 26 www.tandfonline.com
AG Anderson Jr, RD Haddock - The Journal of Organic Chemistry, 1991 - ACS Publications
… only the methylene walk (Scheme I) and a peripheral bicyclobutane one3 (Scheme III) give pyrene exclusively 13C enriched at the 3a- and 11-positions and also 1- and 2-methylpyrene …
Number of citations: 6 pubs.acs.org
FW Langkilde, M Gisin, EW Thulstrup… - The Journal of Physical …, 1983 - ACS Publications
… We also report four of the five moments for pyrene (1) and 2-methylpyrene (2-Me-l) in this environment. Similar methods should be applicable to the determination of the second and …
Number of citations: 30 pubs.acs.org
JE Rice, NG Geddie, MC DeFloria… - … Hydrocarbons: A Decade …, 1988 - hero.epa.gov
The mutagenic activity of a series of monomethyl and dimethylpyrenes was assessed in cultured Salmonella-typhimurium cells. An S9 mix prepared from rat liver homogenate was used …
Number of citations: 9 hero.epa.gov
P Choudhary, J Routh - Organic Geochemistry, 2010 - Elsevier
… ) to ∑HMW PAHs (1-methylpyrene and 2-methylpyrene) and (ii) phenanthrene to anthracene. … HMW PAHs like 1-methylpyrene and 2-methylpyrene were only found in Lake Nainital and …
Number of citations: 29 www.sciencedirect.com
FW Langkilde, EW Thulstrup, J Michl - The Journal of Chemical …, 1983 - pubs.aip.org
… In the following, we describe experiments on pyrene (1), 2methylpyrene (2-Me-1), and 2-fluoropyrene (2-F-1) whose results cannot be rationalized in terms of factors (i)-(iii) but are …
Number of citations: 59 pubs.aip.org
SA Tucker, JM Griffin, WE Acree Jr… - Polycyclic Aromatic …, 1994 - Taylor & Francis
… For this reason, we have measured the fluorescence emission behavior or 1 -methylpyrene, 2-methylpyrene, 4-methylpyrene, 1,5-dimethylpyrene, 1-butylpyrene, 1-decylpyrene, 1-…
Number of citations: 24 www.tandfonline.com
E Sawicki, TW Stanley, S McPherson, M Morgan - Talanta, 1966 - Elsevier
… , anthracene, two alkyl phenanthrenes, and 2-methylpyrene were identified in the sample. … flphenanthrene, fluoranthene, pyrene and 2-methylpyrene. The presence of these compounds …
Number of citations: 35 www.sciencedirect.com
MA Hempenius, J Lugtenburg… - Journal of the Chemical …, 1991 - pubs.rsc.org
… Our procedure allows the preparation of very pure 1- and 2methylpyrene, 1,2- and 1,3-dimethylpyrene and 1,2,3-trimethylpyrene and avoids the formation of isomeric impurities.' Mono-, …
Number of citations: 9 pubs.rsc.org

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